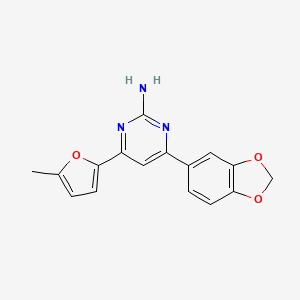

![molecular formula C16H18BrNO4 B6348299 4-(2-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326810-50-7](/img/structure/B6348299.png)

4-(2-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(2-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid” is a chemical compound with potential therapeutic applications. It is related to the class of compounds known as carboxylic acids .

Synthesis Analysis

The synthesis of carboxylic acids and their derivatives often involves nucleophilic acyl substitution reactions . The direct nucleophilic acyl substitution of a carboxylic acid can be difficult because –OH is a poor leaving group . Thus, it’s usually necessary to enhance the reactivity of the acid, either by using a strong acid catalyst to protonate the carboxyl and make it a better acceptor or by converting the –OH into a better leaving group .Molecular Structure Analysis

The general structure of a carboxylic acid includes a carboxyl group, which is formed when a hydroxyl group (–OH) is attached to the carbon of a carbonyl group . Carboxylic acids occur widely in nature, often combined with alcohols or other functional groups .Chemical Reactions Analysis

Carboxylic acids can undergo a variety of reactions. They can be converted into esters, acid chlorides, and acid anhydrides under certain conditions . The conversion into esters is perhaps the most useful reaction of carboxylic acids .Physical And Chemical Properties Analysis

Carboxylic acids generally are soluble in organic solvents such as ethanol, toluene, and diethyl ether . Carboxylic acids of low molar mass are quite soluble in water . The solubility decreases with molar mass .Aplicaciones Científicas De Investigación

Crystal Structure Analysis

Research on derivatives of 1-oxa-4-thiaspiro[4.5]decane, a structurally similar compound, under Johnson orthoester Claisen rearrangement conditions, has contributed to understanding the crystal structures and olefin geometry of such molecules. These studies provide insights into their molecular dimensions and bond distances, which are crucial for designing compounds with desired physical and chemical properties (Parvez, Yadav, & Senthil, 2001).

Synthesis and Structural Analysis

The synthesis of spirocyclic compounds, including those related to 4-(2-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, has been explored, revealing methods to obtain such compounds with potential biological activities. For example, the synthesis of 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane and its crystallographic analysis shows the cyclohexyl ring adopting a chair conformation, highlighting the compound's chirality (Wen, 2002).

Anticancer Activity

New derivatives, specifically 1-thia-4-azaspiro[4.5]decane derivatives, have been synthesized and shown moderate to high inhibition activities against various cancer cell lines, suggesting their potential as anticancer agents (Flefel, El‐Sayed, Mohamed, El-Sofany, & Awad, 2017).

Antimicrobial and Antiviral Evaluation

Several studies have focused on the antimicrobial and antiviral evaluation of spirocyclic compounds. For instance, novel adamantane derivatives exhibiting cytotoxicity and apoptosis induction on various cancer cell lines have been synthesized, highlighting the role of such compounds in developing new therapeutic agents (Turk-Erbul, Karaman, Duran, Ozbil, Ozden, & Goktas, 2021). Additionally, spirothiazolidinone derivatives have been assessed for their antiviral activity, showing potential against influenza and human coronavirus (Apaydın, Loy, Stevaert, & Naesens, 2020).

Propiedades

IUPAC Name |

4-(2-bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrNO4/c17-12-7-3-2-6-11(12)14(19)18-13(15(20)21)10-22-16(18)8-4-1-5-9-16/h2-3,6-7,13H,1,4-5,8-10H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRIAXIWBCILGOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2,4-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348220.png)

![4-(4-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348223.png)

![4-(4-Nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348225.png)

![4-(Furan-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348227.png)

![4-(4-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348231.png)

![4-(3-Nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348245.png)

![4-(3-Phenylpropanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348250.png)

![4-(Naphthalene-1-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348277.png)

![4-[3-(Trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348278.png)

![4-(4-Phenylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348281.png)

![4-(Naphthalene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348287.png)

![4-[3,5-Bis(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348295.png)

![4-(4-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348296.png)